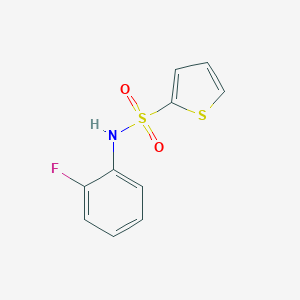![molecular formula C26H27N3O5S B299294 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer treatment. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells by targeting B-cell lymphoma 2 (BCL-2) family proteins.
Mechanism of Action
ABT-737 selectively targets N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which are involved in regulating apoptosis. Specifically, ABT-737 binds to the BH3-binding groove of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents them from inhibiting pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Advantages and Limitations for Lab Experiments
One advantage of ABT-737 is its selectivity for N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which allows for targeted induction of apoptosis in cancer cells. However, one limitation is that ABT-737 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide inhibitors based on the structure of ABT-737. Another area of interest is the investigation of the potential of ABT-737 as a combination therapy with other cancer treatments. Additionally, research is needed to further understand the mechanisms of resistance to ABT-737 in cancer cells and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of ABT-737 involves a multi-step process that includes the reaction of various reagents to form the final product. The initial step involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)benzaldehyde hydrazone. This is followed by the reaction of the hydrazone with 2-(2-bromoacetyl)benzoic acid to form the key intermediate, 2-(2-{4-(allyloxy)benzylidene}hydrazino)-2-oxoethyl benzoic acid. The final step involves the reaction of the intermediate with 2-ethoxyaniline and benzenesulfonyl chloride to form ABT-737.
Scientific Research Applications
ABT-737 has been extensively studied in scientific research for its potential as a cancer treatment. The compound has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
Product Name |
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C26H27N3O5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-34-22-16-14-21(15-17-22)19-27-28-26(30)20-29(24-12-8-9-13-25(24)33-4-2)35(31,32)23-10-6-5-7-11-23/h3,5-17,19H,1,4,18,20H2,2H3,(H,28,30)/b27-19+ |
InChI Key |
KGOUZIJDMOADIE-ZXVVBBHZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)
